molecular formula C11H10N2O4 B8315675 methyl (5-nitro-1H-indol-1-yl)acetate

methyl (5-nitro-1H-indol-1-yl)acetate

Cat. No. B8315675
M. Wt: 234.21 g/mol
InChI Key: ZDSDDEOMISLWBN-UHFFFAOYSA-N
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Patent
US07683091B2

Procedure details

(5-Nitro-1H-indol-1-yl)acetic acid was prepared from methyl (5-nitro-1H-indol-1-yl)acetate by KOH hydrolysis: MS (ESI) m/z 219.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]([O:16]C)=[O:15])[CH:8]=[CH:7]2)([O-:3])=[O:2].[OH-].[K+]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[CH:7]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.